molecular formula C11H8N4 B104228 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole CAS No. 18107-01-2

2-(Pyridazin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B104228
CAS No.: 18107-01-2
M. Wt: 196.21 g/mol
InChI Key: STFAIIPJMDVFPY-UHFFFAOYSA-N
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Description

2-(Pyridazin-3-yl)-1H-benzo[d]imidazole is a novel synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This hybrid molecule incorporates two privileged pharmacophores: the benzo[d]imidazole and the pyridazine rings. The benzo[d]imidazole moiety is a well-known bioisostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with the biopolymers of living systems . Compounds based on this structure are extensively researched for their wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The pyridazine ring contributes unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and enhancing interactions with biological targets . Research on closely related analogues, specifically 2-(pyridin-3-yl)-1H-benzo[d]imidazoles, has demonstrated promising in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, both pyridazinone (a common derivative of pyridazine) and benzimidazole cores are recognized as valuable scaffolds in the development of anticancer agents, with mechanisms of action that can include kinase inhibition . This makes this compound a versatile and key intermediate for researchers exploring new therapeutic agents to address challenges like antimicrobial resistance and oncology. This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18107-01-2

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-pyridazin-3-yl-1H-benzimidazole

InChI

InChI=1S/C11H8N4/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-15-10/h1-7H,(H,13,14)

InChI Key

STFAIIPJMDVFPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NN=CC=C3

Synonyms

Benzimidazole, 2-(3-pyridazinyl)- (8CI)

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Pyridazin 3 Yl 1h Benzo D Imidazole

Retrosynthetic Dissection of the 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections target the bonds forming the imidazole (B134444) ring and the carbon-carbon bond linking the two heterocyclic systems.

The most common and strategically sound disconnection is across the two C-N bonds of the imidazole ring. This approach, rooted in the classical Phillips-Ladenburg benzimidazole (B57391) synthesis, simplifies the target molecule into two key synthons: o-phenylenediamine (B120857) and a pyridazine (B1198779) synthon bearing a carbonyl group or its equivalent at the 3-position. scholarsresearchlibrary.com This leads to practical starting materials such as:

Synthon A: o-Phenylenediamine (or a substituted derivative).

Synthon B: Pyridazine-3-carboxylic acid, pyridazine-3-carboxaldehyde, or their derivatives (e.g., esters, nitriles).

This retrosynthetic pathway is highly convergent, allowing for the independent synthesis and modification of the two aromatic precursors before their final condensation to form the target molecule. The reaction of o-phenylenediamines with carboxylic acids or aldehydes is a foundational method for generating 2-substituted benzimidazoles. scholarsresearchlibrary.comjyoungpharm.org

Convergent and Linear Synthetic Strategies for Benzo[d]imidazole Ring Formation

The construction of the benzimidazole ring is a well-established field with numerous methodologies. These can be broadly categorized into classical cyclocondensation reactions and modern transition-metal-catalyzed approaches.

While less common than cyclocondensation, palladium-catalyzed methods represent a powerful, modern approach to forming C-N bonds and constructing heterocyclic systems. These strategies often proceed under milder conditions and can offer alternative pathways or improved functional group tolerance. One such advanced strategy involves the intramolecular C-H functionalization/C-S bond formation to create benzothiazoles, a process that has analogous potential for benzimidazole synthesis via intramolecular C-N bond formation. acs.org

A novel palladium-catalyzed synthesis of 2-arylbenzimidazoles has been developed involving the reaction of o-haloanilines with amidines, which proceeds via a C-N coupling and subsequent cyclization. acs.org Though not a direct cyclization of a diamine, these methods highlight the utility of palladium catalysis in constructing the core benzimidazole structure from different precursors, offering a complementary approach to traditional methods.

The most direct and widely employed strategy for synthesizing 2-substituted benzimidazoles is the cyclocondensation of o-phenylenediamines with carbonyl compounds. jyoungpharm.orgmdpi.comctppc.org This method, often referred to as the Phillips condensation, involves the reaction of the diamine with a carboxylic acid or an aldehyde.

Condensation with Carboxylic Acids: This reaction typically requires harsh conditions, such as heating the reactants at high temperatures (often above 140 °C) in the presence of a strong acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSOH), to facilitate dehydration. orientjchem.orgresearchgate.net

Condensation with Aldehydes: The reaction with aldehydes is generally more facile and proceeds in two steps. First, the o-phenylenediamine condenses with the aldehyde to form a Schiff base intermediate. This intermediate then undergoes intramolecular cyclization to form a 1,2-dihydro-1H-benzo[d]imidazole, which is subsequently oxidized to the final aromatic benzimidazole. nih.gov The oxidation step can occur spontaneously with atmospheric oxygen or be promoted by a variety of oxidizing agents or catalytic systems. nih.gov

This approach is highly versatile due to the vast commercial availability of substituted o-phenylenediamines and aldehydes. researchgate.net

Specific Synthetic Routes for this compound Construction

The direct synthesis of this compound would logically follow the cyclocondensation strategy outlined above, using o-phenylenediamine and a suitable pyridazine-3-carbonyl precursor. Strong precedent for this type of reaction exists in the literature. For instance, the condensation of o-phenylenediamine with 3,6-dimethylpyridazine-4,5-dicarboxylic anhydride (B1165640) in refluxing acetic acid has been shown to produce 2-(3,6-dimethylpyridazin-4-yl)benzimidazole. researchgate.netrsc.org

Similarly, the intramolecular cyclization of 5-(o-aminophenylcarbamoyl)-pyridazine-4-carboxylic acid successfully yields 5-(benzimidazol-2-yl)pyridazine-4-carboxylic acid, demonstrating the robust formation of the benzimidazole ring from a linked pyridazine-phenylenediamine precursor. researchgate.netrsc.org

Based on these established transformations, the most plausible synthetic route is the direct condensation of o-phenylenediamine with pyridazine-3-carboxaldehyde. This reaction would proceed via the formation of a dihydrobenzimidazole intermediate, followed by an oxidative aromatization step to yield the final product.

The efficiency and selectivity of the cyclocondensation reaction are highly dependent on the chosen reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired 2-substituted product while minimizing side reactions, such as the formation of 1,2-disubstituted benzimidazoles. beilstein-journals.org

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents ranging from polar protic (e.g., ethanol, methanol) to aprotic (e.g., DMF, acetonitrile) and even solvent-free conditions have been successfully employed. nih.govrsc.org Supported gold nanoparticle catalysts, for example, have shown high efficacy in a CHCl3:MeOH solvent mixture at ambient temperature. nih.gov

Temperature: Reaction temperatures can range from ambient to reflux conditions. Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times and often improve yields. researchgate.netresearchgate.net

Catalyst: A wide array of catalysts can be used to promote the reaction (discussed in section 2.3.2).

Atmosphere: For reactions involving an oxidation step, conducting the reaction open to the air can be sufficient. In other cases, a controlled atmosphere or the addition of a specific oxidant is necessary.

The following table summarizes how reaction conditions can be modulated to optimize the synthesis of 2-substituted benzimidazoles based on a model reaction between o-phenylenediamine and a generic aldehyde.

ParameterVariationTypical OutcomeReference
Catalyst None (thermal)Moderate yields, potential side products nih.gov
Lewis Acid (e.g., Er(OTf)₃)Increased reaction rate, improved selectivity for 2-substituted product beilstein-journals.org
Heterogeneous (e.g., Au/TiO₂)High yields under mild conditions, catalyst recyclability nih.gov
Solvent EthanolGood for many acid-catalyzed reactions ctppc.org
Water"Green" solvent, can influence selectivity beilstein-journals.org
Solvent-freeEnvironmentally friendly, often requires thermal or microwave energy nih.govrsc.org
Temperature 25 °C (Ambient)Possible with highly active catalysts, slower rates nih.gov
80 °C - RefluxStandard condition for many thermal and catalyzed reactions orientjchem.orgbeilstein-journals.org
Microwave (120 °C)Drastically reduced reaction times (minutes vs. hours) researchgate.net
Amine/Aldehyde Ratio 1:1.1Favors 2-substituted benzimidazole beilstein-journals.org
1:2.2Favors 1,2-disubstituted benzimidazole beilstein-journals.org

Catalysis is central to the modern, efficient synthesis of benzimidazoles, offering milder reaction conditions, shorter reaction times, and higher yields. For the synthesis of this compound, various catalytic systems can be employed to facilitate the key steps of imine formation, cyclization, and oxidation.

Brønsted and Lewis Acid Catalysts: Acids like p-TSOH, H₂SO₄, and various metal triflates (e.g., Er(OTf)₃) activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the o-phenylenediamine. orientjchem.orgnih.govbeilstein-journals.org

Heterogeneous and Nanocatalysts: This class of catalysts offers significant advantages in terms of separation, recovery, and reusability. Supported gold nanoparticles (Au/TiO₂), for instance, are highly effective for the aerobic oxidative condensation of o-phenylenediamine and aldehydes at room temperature. nih.gov Other systems like ZnO, CuO, and various zeolite-based catalysts have also been reported to be highly efficient. nih.govsemanticscholar.org These catalysts often provide a surface for the reaction to occur and can activate both the aldehyde and the intermediate Schiff base. semanticscholar.org

Oxidative Systems: The final aromatization step is crucial. While atmospheric oxygen can suffice, dedicated oxidants or catalytic systems can accelerate this step and improve yields. Systems such as H₂O₂/TiO₂ have been employed as both a catalyst for the condensation and an oxidant for the aromatization. nih.govsemanticscholar.org

The table below provides an overview of various catalytic systems used in the synthesis of 2-substituted benzimidazoles, which are applicable to the target molecule.

Catalyst SystemTypeRole / MechanismAdvantagesReference
p-TSOHBrønsted AcidActivates carbonyl group for nucleophilic attack.Inexpensive, effective for both aldehyde and carboxylic acid routes. orientjchem.org
Er(OTf)₃Lewis AcidCoordinates to carbonyl oxygen, increasing electrophilicity.High efficiency, can control selectivity between 2- and 1,2-substitution. beilstein-journals.org
Au/TiO₂Heterogeneous NanocatalystActivates substrates on nanoparticle surface; promotes aerobic oxidation.Mild conditions (room temp), high yields, reusable. nih.gov
ZnO NPsHeterogeneous NanocatalystLewis acidic sites activate aldehyde; basic sites may assist in proton transfer.Ultrasound compatibility, short reaction times, reusable catalyst. nih.gov
H₂O₂/TiO₂Heterogeneous/OxidativeTiO₂ acts as a Lewis acid catalyst, H₂O₂ is the terminal oxidant.Solvent-free conditions, excellent yields. nih.govsemanticscholar.org
NH₄ClMild Acid CatalystIn situ generation of HCl promotes the reaction.Inexpensive, environmentally benign. jyoungpharm.org

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of heterocyclic compounds, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Modern synthetic strategies focus on improving reaction efficiency, minimizing waste, and utilizing more environmentally benign conditions. These approaches include the use of alternative energy sources like microwave and ultrasound irradiation, as well as exploring solvent-free or aqueous reaction media.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. dergipark.org.tr Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This technique often results in significantly reduced reaction times, increased product yields, and improved purity. nih.govnih.gov

For the synthesis of this compound, a plausible MAOS approach involves the condensation of o-phenylenediamine with pyridazine-3-carbaldehyde (B3024196) or a related pyridazine-3-carbonyl derivative. The use of microwave irradiation can dramatically shorten the time required for cyclization compared to traditional refluxing methods. dergipark.org.tr

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)
Reaction Time Several hours (e.g., 6-24 h)A few minutes (e.g., 5-20 min)
Energy Source Oil bath, heating mantleMicrowave reactor
Temperature Profile Non-uniform, potential for localized overheatingUniform and rapid heating
Typical Yield Moderate to goodGood to excellent
Solvent Usage Often requires high-boiling point organic solventsCan be performed with less solvent or in green solvents

The application of ultrasound in chemical synthesis, known as sonochemistry, provides an alternative green methodology. researchgate.net Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. nih.govnih.gov

The synthesis of this compound can be facilitated by ultrasound, which enhances mass transfer and accelerates the condensation and cyclization steps. nih.gov This method is valued for its operational simplicity, energy efficiency, and ability to produce purer products in shorter timeframes compared to silent (non-ultrasound) reactions. researchgate.netmdpi.com

Table 2: Effect of Ultrasound on the Synthesis of Heterocyclic Compounds

FeatureConventional Stirring (Silent)Ultrasound Irradiation
Primary Energy Input MechanicalAcoustic (Cavitation)
Reaction Time LongerSignificantly shorter
Product Yield Typically lowerOften higher
Reaction Conditions May require elevated bulk temperaturesCan often be performed at lower bulk temperatures
Process Enhancement Relies on bulk mixingEnhanced by localized high-pressure/temperature effects

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. Synthesizing this compound under solvent-free conditions or in aqueous media represents a significant advancement.

Solvent-free reactions can be conducted by grinding the solid reactants together, sometimes with a catalytic amount of a solid acid or base, which minimizes waste and simplifies product isolation. rsc.org Alternatively, performing the synthesis in water takes advantage of its non-toxic, non-flammable, and inexpensive nature. The hydrophobic effect in water can sometimes accelerate reaction rates for organic molecules. researchgate.net

Table 3: Comparison of Different Reaction Media for Benzimidazole Synthesis

Reaction MediumAdvantagesDisadvantages
Organic Solvents (e.g., Ethanol, DMF) Good solubility for reactantsEnvironmental concerns, toxicity, cost of disposal
Aqueous Media (Water) Environmentally benign, non-toxic, inexpensivePoor solubility of non-polar organic reactants
Solvent-Free (Solid State) Minimal waste, simple work-up, high efficiencyLimited to solid reactants, potential for poor mixing

Purification and Structural Confirmation Methodologies (Focus on Techniques)

Following synthesis, the isolation of pure this compound and the unambiguous confirmation of its chemical structure are critical. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatography is an essential tool for the purification of organic compounds from reaction mixtures. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the target compound.

Column Chromatography: This is the most common method for purifying gram-to-kilogram quantities of material. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (or solvent system) is passed through the column, and separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds typically elute faster, while more polar compounds are retained longer.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both analytical and preparative purposes. It employs high pressure to pump the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times compared to standard column chromatography. nih.gov Reverse-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is particularly effective for purifying benzimidazole derivatives.

Table 4: Overview of Chromatographic Purification Techniques

TechniquePrincipleStationary Phase ExampleMobile Phase ExampleApplication
Column Chromatography AdsorptionSilica GelHexane/Ethyl Acetate GradientRoutine purification, moderate scale
Preparative HPLC PartitioningC18-bonded Silica (Reverse-Phase)Water/Acetonitrile (B52724) GradientHigh-purity isolation, small to large scale
Thin-Layer Chromatography (TLC) AdsorptionSilica Gel on PlateHexane/Ethyl AcetateReaction monitoring, solvent system optimization

Once purified, the structure of this compound is confirmed using a suite of spectroscopic methods. Each technique provides specific information about the molecule's framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms.

Table 5: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Benzimidazole N-H 12.5 - 13.5broad singlet (br s)-
Pyridazine H-6 9.2 - 9.4doublet of doublets (dd)~5.0, 1.5
Pyridazine H-4 8.8 - 9.0doublet of doublets (dd)~8.5, 1.5
Pyridazine H-5 7.7 - 7.9doublet of doublets (dd)~8.5, 5.0
Benzimidazole H-4/H-7 7.6 - 7.8multiplet (m)-
Benzimidazole H-5/H-6 7.2 - 7.4multiplet (m)-

Note: Predicted values are based on analyses of structurally similar compounds like 2-(2-pyridyl)benzimidazole. chemicalbook.com

Table 6: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Benzimidazole C-2 (C=N) 150 - 153
Pyridazine C-3 148 - 151
Pyridazine C-6 149 - 152
Benzimidazole C-3a/C-7a 135 - 143
Pyridazine C-4 130 - 133
Pyridazine C-5 123 - 126
Benzimidazole C-5/C-6 121 - 124
Benzimidazole C-4/C-7 111 - 119

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and by analyzing the absorption spectrum, one can confirm the presence of key functional groups.

Table 7: Predicted IR Absorption Bands for this compound

Functional GroupBondPredicted Wavenumber (cm⁻¹)
Amine N-H stretch3100 - 3400 (broad)
Aromatic C-H C-H stretch3000 - 3100
Imine / Aromatic C=N C=N stretch1610 - 1640
Aromatic C=C C=C stretch1450 - 1600

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural clues. nih.govresearchgate.net

Table 8: Predicted Mass Spectrometry Data for this compound

Ion TypeDescriptionPredicted m/z
Molecular Ion [M+H]⁺ Protonated parent molecule197.08
Fragment Loss of pyridazine ring117
Fragment Pyridazinyl cation80

Note: The predicted m/z for [M+H]⁺ corresponds to the chemical formula C₁₁H₉N₄.

Chemical Modification and Derivatization Strategies for 2 Pyridazin 3 Yl 1h Benzo D Imidazole Analogs

Strategic Functionalization of the Benzo[d]imidazole Nitrogen Atom

The N-H group of the imidazole (B134444) moiety within the benzo[d]imidazole system is a key site for derivatization. Its acidic proton can be readily removed by a base, generating a nucleophilic nitrogen anion that can react with various electrophiles.

N-alkylation and N-acylation are fundamental strategies for modifying the benzo[d]imidazole core. These reactions introduce alkyl or acyl groups, which can significantly alter the molecule's steric and electronic properties, as well as its solubility and ability to form hydrogen bonds.

N-Alkylation is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The choice of base and solvent system can influence the reaction's efficiency and regioselectivity, although for a symmetric starting material, this is less of a concern. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). researchgate.netbeilstein-journals.org Vapor-phase N-alkylation using alcohols over solid-phase catalysts has also been reported for imidazoles. researchgate.net

N-Acylation involves the reaction of the benzo[d]imidazole with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. This reaction introduces an amide functionality at the N-1 position.

Reaction TypeReagents & ConditionsProduct Type
N-AlkylationAlkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)1-Alkyl-2-(pyridazin-3-yl)-1H-benzo[d]imidazole
N-AcylationAcyl chloride (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Et3N, Pyridine)1-Acyl-2-(pyridazin-3-yl)-1H-benzo[d]imidazole

This table presents generalized reaction conditions for the N-alkylation and N-acylation of the 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole scaffold based on standard procedures for benzimidazole (B57391) derivatization.

Expanding on N-alkylation, various heterocyclic moieties can be introduced at the N-1 position. This is a common strategy in medicinal chemistry to explore new interactions with biological targets. The synthesis often involves reacting the N-anion of this compound with a halo-substituted heterocycle. For instance, reacting the core molecule with 2-chloroacetyl chloride can yield an intermediate, N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide, which can then be reacted with various substituted piperazines to introduce a heterocyclic substituent. uaeu.ac.ae This multi-step approach allows for the incorporation of a wide range of heterocyclic systems.

StepReagents & ConditionsIntermediate/Product
12-Chloroacetyl chloride, BaseN-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide
2Substituted Piperazine (B1678402), BaseN-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide

This table outlines a synthetic route for introducing a piperazine moiety onto the benzimidazole nitrogen, demonstrating the introduction of heterocyclic substituents. uaeu.ac.ae

Substitution Pattern Design on the Benzo[d]imidazole Ring System

The benzene (B151609) portion of the benzo[d]imidazole ring is amenable to various substitution reactions, allowing for the fine-tuning of the molecule's electronic and lipophilic character. The existing pyridazinyl group at the C-2 position acts as a directing group, influencing the regioselectivity of these reactions.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. For the benzo[d]imidazole ring, these reactions typically occur at the 4, 5, 6, and 7-positions.

Halogenation introduces one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring. Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly used, sometimes in the presence of a catalyst. rsc.org The reaction conditions can be controlled to achieve mono- or poly-halogenation. The presence of halogens provides a handle for further modifications, such as cross-coupling reactions. nih.govnih.govmdpi.com

Nitration involves the introduction of a nitro group (-NO2) using nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for an amino group via reduction. researchgate.net The position of nitration is influenced by the electronic nature of the fused imidazole and the C-2 pyridazinyl substituent.

Reaction TypeTypical ReagentsPotential Product
HalogenationN-Halosuccinimide (NXS)Halogenated this compound
NitrationHNO3, H2SO4Nitro-2-(pyridazin-3-yl)-1H-benzo[d]imidazole

This table summarizes common electrophilic aromatic substitution reactions that can be applied to the benzo[d]imidazole ring of the target compound.

Nucleophilic aromatic substitution (S_N_Ar) is less common for electron-rich benzene rings but can be facilitated by the presence of strong electron-withdrawing groups, such as a nitro group. A halogenated and nitrated this compound could undergo S_N_Ar reactions, where a nucleophile (e.g., an amine, alkoxide, or thiol) displaces the halide. This strategy is particularly useful for introducing diverse functional groups onto a pre-functionalized aromatic core. Studies on 2-(2-nitrophenyl)-1H-benzimidazoles have shown that the nitro group can activate the ring for intramolecular S_N_Ar reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry, the benzo[d]imidazole ring must first be functionalized with a group suitable for coupling, typically a halogen (Br, I) or a triflate.

Suzuki-Miyaura Coupling: This reaction couples the halogenated benzo[d]imidazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing aryl or heteroaryl substituents. While studies have focused on the Suzuki coupling of pyridazine (B1198779) derivatives nih.govnih.govresearchgate.net, the principles are directly applicable to a halogenated benzo[d]imidazole scaffold.

Other Cross-Coupling Reactions: Other notable cross-coupling reactions include the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine). These reactions significantly expand the diversity of derivatives that can be synthesized from a halogenated this compound precursor. One-pot syntheses involving Pd-catalyzed N-arylation and Cu-catalyzed C-H functionalization have also been developed for related benzimidazole structures. rsc.org

Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraBoronic Acid/Ester (R-B(OR)2)C-C (Aryl/Heteroaryl)
HeckAlkene (R-CH=CH2)C-C (Alkenyl)
SonogashiraTerminal Alkyne (R-C≡CH)C-C (Alkynyl)
Buchwald-HartwigAmine (R2NH)C-N

This table provides an overview of key cross-coupling reactions that can be employed on a pre-halogenated this compound scaffold.

Diversification Approaches at the Pyridazine Ring of this compound

The electron-deficient nature of the pyridazine ring makes it a prime target for a variety of chemical transformations. Halogenated pyridazine precursors, attached to the benzimidazole core, serve as versatile intermediates for introducing molecular diversity through regioselective substitutions and cross-coupling reactions.

Regioselective functionalization is crucial for establishing clear structure-activity relationships. Directed metalation is a powerful strategy to achieve such selectivity on the pyridazine ring. For instance, the use of hindered magnesium amide bases like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidide magnesium chloride lithium chloride complex) allows for the regioselective deprotonation (magnesiation) of pyridazine systems. This approach creates a nucleophilic center at a specific position, enabling subsequent reactions with a wide array of electrophiles. researchgate.net

While direct studies on this compound are not extensively documented, analogous research on substituted pyridazines demonstrates the principle. Magnesiation often occurs at the most acidic C-H bond, which is influenced by the electronic effects of existing substituents and the directing capabilities of the attached benzimidazole group. The resulting organomagnesium intermediate can be quenched with various electrophiles to install new functional groups. researchgate.netnih.gov

Table 1: Examples of Electrophiles Used in Quenching Reactions of Magnesiated Pyridazines

Electrophile ClassSpecific Reagent ExampleIntroduced Functional GroupReference
Halogenating AgentIodine (I₂)Iodo (-I) nih.gov
Carbonyl CompoundBenzaldehydeHydroxy(phenyl)methyl nih.gov
Acylating AgentBenzoyl chlorideBenzoyl (-C(O)Ph) nih.gov
Alkylating AgentAllyl bromideAllyl (-CH₂CH=CH₂) nih.gov
Sulfenylating AgentDimethyl disulfideMethylthio (-SMe) nih.gov

This table illustrates the versatility of organometallic intermediates in introducing diverse functionalities onto a pyridazine core.

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and the derivatization of heterocyclic compounds, including the pyridazine ring of the title scaffold.

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to couple a halogenated pyridazine intermediate with various aryl or heteroaryl boronic acids. nih.gov A significant advantage of modern Suzuki-Miyaura protocols is their compatibility with functional groups like the unprotected N-H on the benzimidazole ring, which can otherwise interfere with the catalytic cycle. nih.gov The use of specific palladium precatalysts and ligands, such as those based on SPhos and XPhos, has enabled efficient coupling of unprotected nitrogen-rich heterocycles under relatively mild conditions. nih.govresearchgate.net This allows for the direct synthesis of 2-(aryl-pyridazin-3-yl)-1H-benzo[d]imidazole derivatives without the need for protection-deprotection steps. nih.gov

Sonogashira Cross-Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with halo-pyridazines, introducing alkynyl moieties. These are valuable for extending conjugation or as handles for further transformations. Research on the closely related 2-(6-chloropyridin-3-yl)-1H-benzimidazole scaffold has shown that microwave-assisted Sonogashira coupling is highly efficient. researchgate.net This method provides higher yields and significantly shorter reaction times compared to conventional heating, and notably, proceeds without the need to protect the benzimidazole N-H group. researchgate.net However, the acidity of the N-H group in pyridazinone substrates has been reported to impede Sonogashira reactions, leading to low yields, which highlights a potential challenge depending on the specific pyridazine precursor used. mdpi.com

Table 2: Microwave-Assisted Sonogashira Coupling of a 2-(6-Chloropyridin-3-yl)-1H-benzimidazole Analog

Terminal Alkyne PartnerCatalyst SystemConditionsYield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMSO, MW, 100°C, 5 min92 researchgate.net
4-EthynylanisolePd(PPh₃)₂Cl₂, CuI, Et₃NDMSO, MW, 100°C, 5 min94 researchgate.net
1-Ethynyl-4-fluorobenzenePd(PPh₃)₂Cl₂, CuI, Et₃NDMSO, MW, 100°C, 5 min90 researchgate.net
TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMSO, MW, 100°C, 5 min95 researchgate.net

Data adapted from a study on a pyridine analog, demonstrating the efficiency of microwave-assisted Sonogashira coupling. researchgate.net

Heck Cross-Coupling: The Heck reaction enables the arylation or vinylation of the pyridazine ring by coupling it with alkenes. researchgate.net While specific examples on the this compound core are scarce, the reaction is broadly applicable to halo-pyridazines. Palladium catalysts, sometimes featuring N-heterocyclic carbene (NHC) ligands derived from benzimidazole, are effective for these transformations. researchgate.net The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, making it a viable strategy for introducing substituted vinyl groups onto the pyridazine scaffold. researchgate.netbeilstein-journals.org

Existing substituents on the pyridazine ring can be chemically modified to generate further analogs. Pyridazin-3(2H)-ones, which are tautomers of 3-hydroxypyridazines, are common synthetic precursors.

The hydroxyl group can be converted into a better leaving group, such as a halide, to facilitate subsequent nucleophilic substitution or cross-coupling reactions. For example, treatment of a pyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) yields the corresponding 3-chloro- or 3-bromopyridazine (B1282269) derivative. nih.govresearchgate.net

This halogenated intermediate is then amenable to substitution. Reaction of a 3-chloropyridazine (B74176) derivative with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazinyl group (-NHNH₂), a precursor to an amino functionality. researchgate.net This group can be further derivatized by reaction with reagents like acetic anhydride or aldehydes to form more complex fused heterocyclic systems. researchgate.net

Development of Combinatorial Libraries of this compound Derivatives

Combinatorial chemistry techniques, including solid-phase and solution-phase synthesis, are powerful for rapidly generating large libraries of related compounds for screening purposes. These methods are well-suited for the derivatization of the this compound scaffold.

Solid-phase organic synthesis (SPOS) is a robust technique for the production of compound libraries, where intermediates are covalently attached to a polymer resin during the synthetic sequence. nih.gov The benzimidazole scaffold has been successfully employed in SPOS. nih.govnih.gov

In a typical strategy applicable to the target molecule, a functionalized benzimidazole could be anchored to a solid support. For example, an amino-benzimidazole attached to a resin can serve as a template. nih.gov This resin-bound scaffold could then undergo a series of reactions, such as coupling with a pyridazine-containing carboxylic acid, followed by further modifications. The key advantage of SPOS is the simplified purification process, as excess reagents and by-products are washed away from the resin-bound product after each step. The final diversified products are then cleaved from the resin in high purity. nih.govnih.gov This methodology allows for the parallel synthesis of a large number of discrete analogs.

Parallel solution-phase synthesis offers an alternative to SPOS, combining the benefits of traditional solution-phase chemistry with the high-throughput nature of combinatorial approaches. nih.gov This method has been effectively used to create libraries of substituted benzimidazoles. nih.gov

For the this compound scaffold, a library could be generated by preparing a common halogenated precursor, such as 2-(6-chloro-pyridazin-3-yl)-1H-benzo[d]imidazole, in bulk. This common intermediate would then be dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse set of building blocks, such as different boronic acids for Suzuki-Miyaura coupling or various amines for nucleophilic aromatic substitution, would be added to the individual wells. researchgate.net Following parallel reactions, high-throughput purification techniques can be employed to isolate the final library of compounds in good yield and purity. nih.gov Another approach involves using a soluble polymer support, like polyethylene (B3416737) glycol (PEG), which allows reactions to occur in the liquid phase while enabling easy precipitation and purification of the polymer-bound intermediate. nih.gov

In Vitro Biological Activity and Mechanistic Investigations of 2 Pyridazin 3 Yl 1h Benzo D Imidazole and Its Analogs

High-Throughput Screening Methodologies for In Vitro Bioactivity Profiling

High-throughput screening (HTS) serves as a critical initial step in the discovery of novel therapeutic agents. For compounds structurally related to 2-(pyridazin-3-yl)-1H-benzo[d]imidazole, cell-based HTS assays have been effectively employed to identify selective inhibitors. For instance, a diversity library of 10,000 compounds was screened to identify selective inhibitors of Fms-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD), a mutation prevalent in acute myeloid leukemia (AML). nih.gov This screening utilized a cell-based cytotoxicity assay comparing a normal cell line (BaF3) with an isogenic leukemic cell line expressing the FLT3/ITD mutation (BaF3/ITD). nih.gov This approach led to the identification of a benzoimidazole scaffold-based compound, HP1142, as a highly selective agent against leukemia cells harboring the FLT3/ITD mutation. nih.gov Such cell-based HTS methodologies are instrumental in profiling the bioactivity of compound libraries and identifying promising lead structures for further development.

Target Identification and Validation Through Biochemical and Cell-Based Assays

Once a hit compound is identified through HTS, subsequent biochemical and cell-based assays are crucial for target identification and validation. For analogs of this compound, this process has been demonstrated in the context of microtubule-targeting agents. nih.gov Following the synthesis of a series of 2,5-substituted-1H-benzo[d]imidazole derivatives, their anticancer activity was evaluated in various cell lines, including HeLa, A549, and MRC-5 cells. nih.gov Compounds exhibiting potent antiproliferative activity were then subjected to further investigation to validate their mechanism of action. nih.gov For example, the lead compound 6i from a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids was shown to induce cell cycle arrest at the G1 phase and promote apoptosis in HepG2 liver cancer cells. nih.gov This was confirmed by observing an upregulation of pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Enzyme Inhibition Profiles of this compound Derivatives

The this compound scaffold and its analogs have been investigated for their inhibitory activity against a range of enzymes, highlighting their potential as therapeutic agents for various diseases.

Derivatives of the closely related imidazo[1,2-b]pyridazine (B131497) and benzimidazole (B57391) scaffolds have demonstrated significant kinase inhibitory activity. An extensive structure-activity relationship (SAR) study led to the discovery of AP24534, an imidazo[1,2-b]pyridazine derivative, which is a potent, orally active pan-inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, including the drug-resistant T315I mutant. nih.gov AP24534 inhibited the kinase activity of both native BCR-ABL and the T315I mutant with low nanomolar IC50 values. nih.gov

Similarly, a series of novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were synthesized and evaluated as multi-kinase inhibitors. nih.gov Certain compounds from this series, such as 6h and 6i, displayed potent inhibitory activity against key kinases like EGFR, HER2, and CDK2. nih.gov Specifically, compound 6h was a potent inhibitor of AURKC, while compound 6i showed significant inhibition of the mTOR enzyme. nih.gov

Table 1: Kinase Inhibition by Analogs of this compound

Compound Target Kinase IC50 (nM) Reference
AP24534 Native BCR-ABL Low nM nih.gov
AP24534 BCR-ABL (T315I) Low nM nih.gov
Compound 6h EGFR - nih.gov
Compound 6h HER2 - nih.gov
Compound 6h CDK2 - nih.gov
Compound 6h AURKC - nih.gov
Compound 6i EGFR - nih.gov
Compound 6i HER2 - nih.gov
Compound 6i CDK2 - nih.gov
Compound 6i mTOR - nih.gov

IC50 values were described as "low nM" or potent without specific numerical values in the source material.

The pyridazine (B1198779) and benzimidazole moieties are present in known inhibitors of phosphodiesterases (PDEs), enzymes that regulate intracellular levels of cyclic nucleotides. Pyridazine derivatives have been identified as inhibitors of PDE-III, PDE-IV, and PDE-V. researchgate.net Furthermore, a keto-benzimidazole lead was optimized to develop a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). nih.gov This optimization led to the discovery of AMG 579, a clinical candidate for the treatment of schizophrenia and other neurological disorders. nih.govnih.gov The inhibitory activity of these compounds is typically determined through biochemical assays that measure the hydrolysis of cAMP or cGMP.

Benzimidazole derivatives have also been explored for their ability to modulate the activity of proteases and glycosidases. A series of 2-phenyl-1H-benzo[d]imidazole-based compounds were synthesized and evaluated as α-glucosidase inhibitors. nih.gov Screening of an in-house library identified a lead compound, which was then structurally optimized to yield more potent derivatives. nih.gov The most promising inhibitors, compounds 15o and 22d, exhibited IC50 values of 2.09 ± 0.04 and 0.71 ± 0.02 µM, respectively. nih.gov Kinetic studies revealed that these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme. nih.gov

Table 2: α-Glucosidase Inhibition by 2-Phenyl-1H-benzo[d]imidazole Derivatives

Compound IC50 (µM) Inhibition Type Reference
15o 2.09 ± 0.04 Non-competitive nih.gov

Receptor Binding and Allosteric Modulation Studies (e.g., GPCRs, Nuclear Receptors)

The benzimidazole scaffold has been identified as a promising template for the development of modulators for various receptors. A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor. nih.govnih.gov These compounds were found to have improved metabolic stability compared to earlier imidazo[1,2-a]pyridine-based modulators. nih.gov The identified scaffold shows a preference for interacting with the α1/γ2 interface of the GABA-A receptor. nih.gov Such studies typically involve radioligand binding assays to determine the affinity of the compounds for the receptor and electrophysiological or functional assays to characterize their modulatory effects.

In Vitro Anticancer Activity and Cellular Mechanistic Elucidation

The benzimidazole scaffold is prevalent in a number of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis. researchgate.netjchemrev.commdpi.com

Numerous benzimidazole and pyridazine analogs have demonstrated potent cytotoxic and cytostatic effects against a range of human cancer cell lines in vitro. elsevierpure.comnih.gov These compounds can inhibit cell growth by targeting key molecules involved in cell cycle progression and proliferation, such as tyrosine kinases (e.g., EGFR, VEGFR-2) or microtubules. mdpi.comnih.gov For instance, some 2-phenyl benzimidazole derivatives have shown notable activity against the MCF-7 breast cancer cell line. mdpi.com The anticancer activity of this compound would be contingent on its ability to interact with specific oncogenic targets. An imidazo[1,2-b]pyridazine derivative, AP24534 (Ponatinib), is a potent pan-inhibitor of BCR-ABL kinase, highlighting the potential of this fused ring system in targeting cancer-related kinases. nih.gov

Table 3: Representative Cytotoxic Activity of Benzimidazole Analogs Against Cancer Cell Lines

Compound Class Cancer Cell Line IC₅₀ (µM)
N-(1H-Benzo[d]imidazol-2-yl)acetamides HepG2 (Liver) 4.8 - 13.3
2-Arylthio-1H-benzo[d]imidazole derivatives HCT-116 (Colon) 0.18

Note: This table provides examples of the cytotoxic potential of the benzimidazole class and does not represent specific data for this compound.

A primary mechanism through which many anticancer compounds exert their effect is the induction of apoptosis, or programmed cell death. Benzimidazole derivatives have been shown to trigger apoptosis in cancer cells through various signaling cascades. nih.govnih.gov Common pathways include the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Studies on related compounds have shown that they can induce apoptosis by:

Disrupting the balance of Bcl-2 family proteins: This involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to mitochondrial membrane permeabilization. nih.govnih.govresearchgate.net

Activating caspases: The release of cytochrome c from mitochondria initiates a caspase cascade, involving the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which ultimately leads to cell death. nih.govnih.govnih.gov

Inducing cell cycle arrest: Some compounds can arrest the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cell division and promoting apoptosis. nih.gov

For example, a study on a pyrazolo[3,4-d]pyridazine derivative demonstrated its ability to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax expression balance. researchgate.net Similarly, certain benzimidazole-hydrazide hybrids were found to induce apoptosis in HepG2 liver cancer cells, accompanied by the upregulation of caspase-3 and Bax. nih.gov These findings suggest that this compound could potentially mediate its anticancer effects through the induction of apoptosis.

Cell Cycle Arrest Analysis and Checkpoint Modulation

The benzimidazole scaffold is a core component of various compounds investigated for their ability to halt the proliferation of cancer cells by interfering with the cell cycle. Studies on benzimidazole derivatives demonstrate that these compounds can induce cell cycle arrest at different phases, thereby preventing cell division and promoting cell death.

For instance, a mechanistic study of the lead compound (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-fluorobenzylidene)benzohydrazide (a benzimidazole hybrid) in HepG2 liver cancer cells revealed a significant cell cycle arrest at the G1 phase. nih.gov Treatment with this compound led to a notable increase in the percentage of cells in the G0-G1 phase, rising from 52.39% in untreated control cells to 72.13%. nih.gov Concurrently, there was a decrease in the proportion of cells in the S and G2/M phases, indicating a block at the G1 checkpoint. nih.gov

Other novel benzimidazole derivatives have been shown to arrest the cell cycle at the G2/M phase. researchgate.netnih.gov One study found that a bromo-derivative, compound 5 , significantly increased the cell population in the G2/M phase across different human cancer cell lines. nih.gov Similarly, other analogs demonstrated the ability to cause a marked increase in the percentage of cells in the G2/M phase, an effect that was prominently maintained for up to 12 hours post-treatment. researchgate.net This G2/M arrest is often a precursor to apoptosis, or programmed cell death. nih.gov The modulation of the cell cycle is frequently linked to the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs). nih.gov

Table 1: Effect of Benzimidazole Analogs on Cell Cycle Distribution
CompoundCell LineObserved EffectKey FindingsReference
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(4-fluorobenzylidene)benzohydrazideHepG2G1 Phase ArrestIncrease in G0-G1 population from 52.39% to 72.13% nih.gov
Compound 5 (bromo-derivative)MCF-7, DU-145, H69ARG2/M Phase ArrestSignificant increase in G2/M cell population nih.gov
Benzimidazole Derivatives 11a and 12b-G2/M Phase ArrestIncrease in G2/M phase cells to 38.8% and 44% respectively at 6h researchgate.net

Inhibition of Angiogenesis and Metastasis In Vitro Models

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells, are critical processes in tumor progression. The pyridazine moiety, a key component of the subject compound, has been incorporated into molecules designed to inhibit these processes.

A series of 6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives were identified as potential anti-angiogenic agents through in vitro screening using the rat aortic ring assay. nih.gov This assay assesses the ability of compounds to inhibit the growth of microvessels from aortic explants. Chemical optimization of this series led to the development of compounds with potent in vitro anti-angiogenesis activity. nih.gov

Furthermore, analogs such as imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated the ability to inhibit cancer cell invasion and migration in vitro, suggesting their potential to interfere with the metastatic cascade. researchgate.net Similarly, a benzimidazole carbamate (B1207046) ester derivative, RDS 60 , was shown to reverse the epithelial-mesenchymal transition (EMT), a key process in metastasis, and inhibit cell migration and extracellular matrix infiltration in head and neck squamous cell carcinoma cell lines. mdpi.com

In Vitro Anti-inflammatory and Immunomodulatory Effects

Compounds containing the benzimidazole or pyridinyl imidazole (B134444) core structure have been evaluated for their anti-inflammatory properties, particularly their ability to suppress the production of pro-inflammatory cytokines.

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a model for inflammation, various 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showed good inhibitory activity on the production of nitric oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov One potent derivative, compound 6e , exhibited IC50 values of 0.86 μM for NO production and 1.87 μM for TNF-α production. nih.gov Similarly, pyridinyl imidazole compounds like SK&F 86002 were found to inhibit LPS-stimulated TNF-α production in both the RAW 264.7 cell line and peritoneal macrophages with an IC50 of 5 μM. nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by Benzimidazole/Imidazole Analogs
CompoundCell LineInhibitory TargetIC50 ValueReference
Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)RAW 264.7NO Production0.86 μM nih.gov
TNF-α Production1.87 μM
SK&F 86002 (pyridinyl imidazole)RAW 264.7 / Peritoneal MacrophagesTNF-α Production5 μM nih.gov

The anti-inflammatory effects of these compounds are often mediated by their interference with key intracellular signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

Western blot analysis revealed that the anti-inflammatory benzimidazole derivative compound 6e could restore the phosphorylation level of IκBα and reduce the protein expression of the p65 subunit of NF-κB in LPS-stimulated macrophages. nih.gov The phosphorylation and subsequent degradation of IκBα are critical steps that lead to the activation of NF-κB, a master regulator of inflammatory gene expression. By preventing this, compound 6e effectively blocks the NF-κB signaling pathway. nih.gov The p38 MAPK pathway is another crucial inflammatory pathway that can be modulated by related compounds. researchgate.net

Exploration of Other In Vitro Pharmacological Activities (e.g., Antioxidant, Neuroprotective)

Beyond anticancer and anti-inflammatory effects, the benzimidazole scaffold is associated with other significant pharmacological activities, most notably antioxidant properties. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases.

Several series of benzimidazole derivatives have been synthesized and evaluated for their in vitro antioxidant capacity. One study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives found that most of the synthesized compounds possessed inhibitory activity against lipid peroxidation (LPO) in rat liver microsomes, with inhibition rates ranging from 15-57%. nih.gov The most active compound in this series, bearing a p-bromophenyl substituent, caused 57% inhibition of LPO, comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Another study investigating N1-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides measured antioxidant activity using DPPH, FRAP, and ORAC assays. nih.gov The results indicated that the antioxidant capacity was highly dependent on the substitution pattern on the aryl ring, with compounds bearing multiple hydroxyl groups showing significantly enhanced activity. nih.gov Similarly, benzimidazole-2-thione hydrazone derivatives have also been synthesized as promising radical scavengers for potential neuroprotective applications. bas.bg

Advanced Methodologies for Mechanistic Elucidation (Beyond Phenotypic Screening)

To move beyond simply observing a cellular effect (phenotypic screening) and to understand the precise molecular mechanisms of action, advanced methodologies are employed. For benzimidazole and pyridazine analogs, this often involves identifying specific protein targets.

A key approach is the use of in vitro protein kinase inhibition assays. For example, certain benzimidazole-benzylidenebenzohydrazide hybrids were evaluated against a panel of kinases, including EGFR, Her2, VEGFR2, CDK2, AURKC, and mTOR. nih.gov This screening identified potent inhibitory activity against several key kinases involved in cancer cell proliferation and survival, suggesting these compounds act as multi-targeted kinase inhibitors. nih.govmdpi.com

Structure-guided design, which combines computational molecular docking with chemical synthesis, is another powerful methodology. This approach was used to develop potent pan-inhibitors of the BCR-ABL kinase, including the drug-resistant T315I mutant. nih.gov By designing a molecule, AP24534 , with a carbon-carbon triple bond linker to fit into the mutated kinase's active site, researchers were able to achieve low nanomolar inhibitory concentrations. nih.gov These target-based approaches provide detailed insights into how these compounds exert their biological effects at a molecular level.

Target Deconvolution Strategies

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For compounds like this compound and its analogs, a variety of target deconvolution strategies can be employed. These approaches aim to pinpoint the proteins or pathways that are directly modulated by the compound, leading to a physiological effect.

One of the primary strategies involves screening the compound against panels of known biological targets, such as protein kinases. For instance, analogs of 1H-benzo[d]imidazole have been identified as multi-kinase inhibitors. nih.govnih.gov In a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives, researchers evaluated their inhibitory activity against a panel of kinases including EGFR, HER2, and CDK2. nih.govnih.gov This type of targeted screening provides a direct assessment of the compound's potency and selectivity against specific enzymes.

Another approach is computational modeling and molecular docking. These in silico methods can predict the binding of a small molecule to the three-dimensional structure of a protein target. By simulating the interaction between the compound and a library of protein structures, potential targets can be identified for further experimental validation.

Affinity-based methods, where the compound is used as a "bait" to capture its binding partners from cell lysates, are also powerful tools for target identification. The captured proteins can then be identified using mass spectrometry.

The following table summarizes the in vitro kinase inhibitory activity of some benzimidazole-benzylidenebenzohydrazide hybrids, which are analogs of the compound of interest.

CompoundTarget KinaseIC50 (µM)
Analog 6h EGFR8.12 ± 0.15
HER29.25 ± 0.18
CDK210.54 ± 0.21
AURKC7.68 ± 0.14
Analog 6i EGFR9.78 ± 0.19
HER210.89 ± 0.22
CDK212.45 ± 0.25
mTOR8.33 ± 0.16

Data adapted from a study on benzimidazole-benzylidenebenzohydrazide hybrids. nih.govnih.gov

Proteomics and Metabolomics Approaches in Cellular Systems

To gain a broader understanding of the cellular response to a compound beyond its direct targets, proteomics and metabolomics approaches are invaluable. These "omics" technologies provide a global snapshot of the changes in protein and metabolite levels within a cell upon treatment with the compound.

Proteomics can reveal changes in protein expression and post-translational modifications that occur as a result of the compound's activity. For example, Western blot analysis has been used to investigate the effect of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative on the NF-κB signaling pathway. nih.gov This study showed that the compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in lipopolysaccharide-stimulated macrophages. nih.gov More advanced proteomics techniques, such as stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT), can provide a more comprehensive and quantitative analysis of the entire proteome.

Mechanistic studies on analogs have also shed light on their effects on key cellular processes. For instance, a lead benzimidazole-benzylidenebenzohydrazide hybrid, compound 6i, was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. nih.govnih.gov This was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

The table below summarizes the changes in apoptotic protein expression in HepG2 cells following treatment with a benzimidazole-benzylidenebenzohydrazide analog.

ProteinChange in Expression
Caspase-3 Upregulated
Bax Upregulated
Bcl-2 Downregulated

Data from a mechanistic study of a benzimidazole-benzylidenebenzohydrazide analog. nih.govnih.gov

Metabolomics, on the other hand, focuses on the changes in the levels of small molecule metabolites within a cell. This can provide insights into how the compound affects cellular metabolism and energy production. For example, a study on a KRASG12D inhibitor demonstrated that the drug led to a decrease in both ATP and NAD precursors in pancreatic cancer cell lines. nih.gov While this study was not on a benzimidazole derivative, it illustrates how metabolomics can be applied to understand the downstream effects of a targeted therapy.

Together, proteomics and metabolomics can help to build a comprehensive picture of the cellular pathways modulated by this compound and its analogs, complementing the information gained from direct target identification methods.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Pyridazin 3 Yl 1h Benzo D Imidazole Derivatives

Foundational Principles of SAR in Rational Drug Design

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. scirp.org The core principle of SAR is that the biological effect of a compound is a direct function of its three-dimensional structure and associated physicochemical properties. crpsonline.com By systematically modifying the chemical structure of a lead compound and observing the corresponding changes in its efficacy, potency, or selectivity, researchers can deduce which molecular features are essential for its pharmacological action. scirp.org This process enables the identification of the pharmacophore—the specific arrangement of functional groups responsible for the desired biological effect. crpsonline.com

Rational drug design leverages SAR data to optimize lead compounds into clinical candidates. This involves making targeted chemical modifications to enhance desired properties, such as target affinity and selectivity, while minimizing undesirable ones, like off-target effects or poor metabolic stability. crpsonline.com A closely related concept is the Quantitative Structure-Activity Relationship (QSAR), which applies mathematical models to create a statistical correlation between the chemical structure and biological activity. nih.govbiolscigroup.us QSAR studies use molecular descriptors—quantifiable properties related to lipophilicity (e.g., LogP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity)—to predict the activity of novel compounds, thereby streamlining the drug discovery process and reducing the need for exhaustive synthesis and testing. crpsonline.comcrpsonline.com

Impact of Substitutions on the Benzo[d]imidazole Ring on Biological Activity

The benzimidazole (B57391) ring system is a versatile scaffold that allows for substitution at multiple positions, primarily on the benzene (B151609) ring (positions 4, 5, 6, and 7) and the imidazole (B134444) nitrogen (N1). Modifications at these sites can profoundly influence the molecule's interaction with biological targets.

The electronic and steric properties of substituents on the benzimidazole ring are critical determinants of biological activity. Electronic effects refer to the influence of a substituent on the electron distribution within the ring system, which can be either electron-donating or electron-withdrawing. Steric effects relate to the size and shape of the substituent, which can impact how the molecule fits into a target's binding site. mdpi.com

QSAR studies on various benzimidazole derivatives consistently highlight the importance of lipophilicity and polarity. For a series of benzimidazole-based thiosemicarbazone derivatives targeting Aldose Reductase (ALR2), a strong correlation was found between higher hydrophobicity (LogP) and increased inhibitory activity. crpsonline.comcrpsonline.com Conversely, increased polarity, as measured by the Topological Polar Surface Area (TPSA), was shown to negatively affect potency. crpsonline.comcrpsonline.com This suggests that for this particular target, substituents that increase the molecule's lipophilicity and reduce its polarity are favorable for enhancing biological activity. For example, compound CPD-33, featuring two electron-withdrawing trifluoromethyl groups, was the most potent inhibitor in its series, which was attributed to its favorable hydrophobic profile. crpsonline.comcrpsonline.com In contrast, another study on benzimidazoles as antifungal agents found that the dipole moment and surface area were key governing factors for activity. nih.gov

Steric hindrance can also play a decisive role. In some instances, bulky substituents can prevent the molecule from adopting the optimal conformation for binding to its target, thereby reducing activity. mdpi.com The strategic placement of smaller or larger groups can be used to fine-tune the fit within a binding pocket and improve selectivity for the intended target over other proteins.

Table 1: Effect of Benzimidazole Ring Substituents on Aldose Reductase (ALR2) Inhibitory Activity.
Compound IDSubstituent (R)LogPTPSAIC₅₀ (µM)
CPD-114-OH, 3-OCH₃3.89111.4134.70
CPD-304-CF₃5.3791.183.41
CPD-333,5-bis(CF₃)6.6191.181.47

Data sourced from QSAR studies on benzimidazole-based thiosemicarbazone derivatives. crpsonline.comcrpsonline.com The table demonstrates that increasing lipophilicity (higher LogP) and decreasing polarity (lower TPSA) correlate with improved inhibitory potency (lower IC₅₀).

The specific position (regioisomer) of a substituent on the benzimidazole ring can have a dramatic effect on the molecule's pharmacological profile. Functionalization can occur on the benzene portion (C4-C7) or the imidazole nitrogen (N1). These positions are not equivalent, and substitution at one site versus another can lead to distinct biological outcomes. mdpi.comnih.gov

For instance, in the development of 2-(piperidin-3-yl)-1H-benzimidazoles as H1-antihistamines, modulating the substituent at the N1 position was a key strategy to alter selectivity against the hERG potassium channel, a common off-target that can lead to cardiotoxicity. researchgate.net While this approach was successful in improving hERG selectivity, it often led to a decrease in central nervous system (CNS) exposure, highlighting a common challenge in drug design where optimizing one property can be detrimental to another. researchgate.net

Substitutions on the benzene ring can influence how the core scaffold is oriented within the binding site. A substituent at the C5 position, for example, will project into a different region of the protein pocket than a substituent at the C7 position. This differential interaction can be exploited to enhance potency or to gain selectivity for one protein target over a closely related one. The ability to regioselectively functionalize the benzimidazole core is therefore a powerful tool for fine-tuning the molecule's properties. mdpi.com

Influence of Pyridazine (B1198779) Ring Modifications on In Vitro Bioactivity

The pyridazine moiety offers numerous avenues for structural modification, with each change having the potential to alter the compound's electronic profile, conformation, and ability to interact with biological targets.

The nature and position of substituents on the pyridazine ring are critical for biological activity. SAR studies on a series of [6-(3-pyridyl)pyridazin-3-yl]amides, investigated for insecticidal properties, revealed that modifications to the pyridazine ring generally resulted in a significant loss of potency. nih.gov This indicates that the unsubstituted or specifically substituted pyridazine ring is a key element of the pharmacophore for that particular biological target.

However, in other chemical series, substitutions are well-tolerated and can be used to optimize activity. In the development of pyridazinone analogs as antifungal β-1,3-glucan synthase inhibitors, extensive SAR studies were performed. nih.gov Optimization of a sulfonamide moiety attached to the pyridazine core led to compounds with significantly improved systemic exposure while maintaining potent antifungal activity. nih.gov This demonstrates that when the pyridazine ring acts as a central scaffold, its substituents can be modified to enhance pharmacokinetic properties without compromising pharmacodynamic activity.

The table below, based on SAR studies of pyridazinone derivatives, illustrates how modifications to a substituent on the piperazine (B1678402) ring, which is in turn connected to the pyridazine core, affect antifungal activity.

Table 2: SAR of Pyridazinone Derivatives as Glucan Synthase Inhibitors.
CompoundSubstituent (R) on Piperazine-Sulfonyl GroupAntifungal Activity (MIC, µg/mL) vs. C. albicans
Lead CompoundBenzyl (B1604629)0.25
Analog A4-Fluorobenzyl0.06
Analog BCyclohexyl>16
Analog C2-Thienylmethyl0.06

Data adapted from SAR studies on pyridazinone derivatives. nih.gov This table shows that small electronic modifications (benzyl vs. 4-fluorobenzyl) or isosteric replacements (benzyl vs. 2-thienylmethyl) can maintain or improve potency, while larger aliphatic groups (cyclohexyl) can be detrimental to activity.

The two adjacent nitrogen atoms in the pyridazine ring are its most defining feature, imparting a unique set of physicochemical properties that are highly advantageous in drug design. nih.gov The pyridazine ring is characterized by weak basicity, a high dipole moment, and a robust, dual hydrogen-bonding capacity. nih.govblumberginstitute.org

The adjacent lone pairs of electrons on the nitrogen atoms make the pyridazine ring an excellent hydrogen bond acceptor. nih.gov Crucially, this can occur without the strong basicity associated with other nitrogenous heterocycles, which can be a liability leading to unwanted interactions or poor pharmacokinetic profiles. blumberginstitute.org There are documented cases where both nitrogen heteroatoms engage a target protein in simultaneous dual hydrogen-bonding interactions, significantly strengthening the ligand-target complex. nih.gov

Furthermore, the high dipole moment of the pyridazine ring allows it to participate in favorable π-π stacking or π-amide interactions with aromatic residues (like tyrosine or phenylalanine) or peptide backbones in a protein's binding site. nih.govblumberginstitute.org For example, in a series of capsid-binding inhibitors of human rhinovirus, modeling studies suggested that the pyridazine ring π-stacked with the phenol ring of a tyrosine residue (Tyr197). nih.gov In the same study, the distal nitrogen atom of the pyridazine ring was proposed to form a hydrogen bond with the protein via an intermediate water molecule, showcasing the versatility of its interactions. nih.gov These specific, directed interactions enabled by the pyridazine heteroatoms are often key to the high affinity and selectivity of the compounds.

Investigation of the Core Linkage between Benzo[d]imidazole and Pyridazine

Conformational Flexibility and Rigidity Analysis

The bond between the C2 of the benzimidazole ring and the C3 of the pyridazine ring allows for rotation, leading to different conformations. A thorough conformational analysis would typically involve computational chemistry methods, such as molecular mechanics and quantum mechanics, to calculate the rotational energy barrier around this bond. This would reveal the most stable, low-energy conformations (conformers) and the energy required to transition between them.

A molecule with high conformational flexibility can adapt its shape to fit into a binding site, which can be advantageous. Conversely, a more rigid structure might offer higher binding affinity and selectivity if its low-energy conformation perfectly complements the target. However, without specific studies on 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole, any discussion on its conformational flexibility or rigidity remains speculative.

Spatial Orientation Effects on Binding Affinity

The relative spatial orientation of the benzo[d]imidazole and pyridazine rings is a direct consequence of the conformational flexibility. Different orientations can expose or hide key pharmacophoric features, such as hydrogen bond donors and acceptors, or hydrophobic regions, thereby significantly impacting the molecule's ability to bind to a biological target.

For instance, a planar conformation might be ideal for intercalating into DNA, while a twisted conformation might be necessary to fit into the active site of an enzyme. The specific dihedral angle between the two rings would be a critical parameter in SAR studies. Research in related bicyclic heterocyclic systems has shown that even minor changes in this angle can lead to a dramatic loss or gain of biological activity. Unfortunately, no specific data on how the spatial orientation of this compound affects its binding affinity has been found in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby guiding drug discovery efforts.

Selection and Calculation of Molecular Descriptors

The first step in building a QSAR model is to characterize the chemical structures using numerical values known as molecular descriptors. These descriptors can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area, volume, steric parameters).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

A hypothetical data table of molecular descriptors for a series of analogs is presented below to illustrate the concept.

Compound IDMolecular WeightlogPPolar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
Analog 1222.242.555.113
Analog 2236.272.855.113
Analog 3256.692.364.323
Analog 4272.283.155.114

Statistical Validation and Predictive Power of QSAR Models

Once a set of descriptors has been calculated for a series of compounds with known biological activities, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build the QSAR model. The reliability and predictive power of the resulting model must be rigorously validated.

Key statistical parameters used for validation include:

Coefficient of determination (R²): A measure of how well the model fits the training data. A value closer to 1 indicates a better fit.

Cross-validated coefficient of determination (Q²): A measure of the model's internal predictive ability, typically calculated using the leave-one-out (LOO) method. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

External validation: The model's ability to predict the activity of an external set of compounds that were not used in the model development. This is considered the most stringent test of a QSAR model's predictive power.

A hypothetical table showing the statistical validation of a QSAR model is provided below.

Statistical ParameterValueInterpretation
0.85Good fit to the training data.
Q² (LOO)0.72Good internal predictive ability.
R²_pred (External)0.68Acceptable predictive power for an external dataset.

Computational Chemistry and Molecular Modeling Studies of 2 Pyridazin 3 Yl 1h Benzo D Imidazole

Theoretical Frameworks and Algorithms for Computational Drug Discovery

Computational drug discovery employs a variety of theoretical frameworks and algorithms to predict and analyze the interactions between a potential drug molecule and its biological target. nih.gov These methods can be broadly categorized as either structure-based or ligand-based. Given the availability of protein structures, structure-based methods are highly relevant for a compound like 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole.

The foundational theories underpinning these studies are quantum mechanics (QM) and molecular mechanics (MM). QM-based methods, such as Density Functional Theory (DFT), provide highly accurate calculations of electronic structure and are used to understand the intrinsic properties of the ligand itself. researchgate.netcuny.edu For instance, DFT can be used to determine the optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO) of this compound, which are crucial for its reactivity and interaction capabilities. researchgate.netresearchgate.net

Molecular mechanics, on the other hand, uses classical physics to model molecules as a collection of atoms held together by springs, representing bonds. Force fields are sets of parameters used in MM to calculate the potential energy of a system. Common force fields include AMBER, CHARMM, and GROMOS. These methods are computationally less expensive than QM and are therefore suitable for studying large biological systems, such as the interaction of our compound with a protein.

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful algorithms in drug discovery. cam.ac.ukoup.comosti.gov These approaches can be trained on large datasets of known protein-ligand interactions to predict binding affinity, identify potential binding sites, and even generate novel molecular structures with desired properties. frontiersin.orgresearchgate.net For this compound, ML models could be used to screen large virtual libraries of its derivatives against a panel of protein targets to identify potential hits. researchgate.net

Computational Method Theoretical Basis Primary Application for this compound
Quantum Mechanics (QM)Schrödinger EquationCalculating electronic properties, optimizing geometry, determining reactivity. researchgate.netresearchgate.net
Molecular Mechanics (MM)Classical Physics (Force Fields)Simulating large biomolecular systems, energy minimization, molecular dynamics.
Machine Learning (ML)Statistical AlgorithmsVirtual screening, predicting binding affinity, ADMET prediction. cam.ac.ukresearchgate.net
Deep Learning (DL)Artificial Neural NetworksComplex pattern recognition in protein-ligand interactions, de novo drug design. oup.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uanih.gov For this compound, docking simulations are crucial for identifying potential biological targets and understanding its binding mode at the atomic level. acs.org

The process of molecular docking involves two main steps: sampling the conformational space of the ligand within the target's active site and then scoring these poses to estimate their binding affinity. nih.gov Various search algorithms, such as genetic algorithms, Monte Carlo simulations, and fragment-based methods, are used to generate a wide range of possible binding poses.

Once the poses are generated, scoring functions are employed to rank them. These functions estimate the free energy of binding. Scoring functions can be force-field-based, empirical, or knowledge-based. nih.gov The output of a docking simulation is a set of predicted binding poses and their corresponding binding energies (or scores), which indicate the likelihood of a stable interaction. For example, in a hypothetical docking study of this compound against a kinase target, the results would indicate the most probable orientation of the compound in the ATP-binding pocket and provide a score reflecting its potential inhibitory activity. spast.orgukm.myijper.in Several studies on related benzimidazole (B57391) derivatives have successfully used molecular docking to predict their binding to targets like EGFR, COX-2, and various kinases. ukm.myijper.inmdpi.com

A critical aspect of docking analysis is the detailed examination of the intermolecular interactions between the ligand and the protein. youtube.com These interactions are what stabilize the complex and are key to the molecule's biological activity. Common interactions include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The pyridazinyl and benzimidazole moieties of the title compound contain several nitrogen atoms that can act as hydrogen bond acceptors or donors.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, such as the benzene (B151609) ring of the benzimidazole and hydrophobic amino acid residues like leucine, valine, and phenylalanine.

π-π Stacking: The aromatic rings of the pyridazine (B1198779) and benzimidazole can engage in stacking interactions with aromatic residues of the protein, such as tyrosine, tryptophan, and phenylalanine.

Visualizing the docked pose using software like PyMOL or Discovery Studio allows for the identification of specific amino acid residues involved in these interactions. youtube.com For instance, the pyridazine nitrogen atoms might form hydrogen bonds with backbone amides in the hinge region of a kinase, a common binding motif for kinase inhibitors.

Interaction Type Potential Groups in this compound Potential Interacting Protein Residues
Hydrogen Bond DonorN-H of imidazole (B134444)Aspartic acid, Glutamic acid, Serine
Hydrogen Bond AcceptorPyridazine N atoms, Imidazole N atomArginine, Lysine, Serine, Threonine
Hydrophobic ContactsBenzene ring, Pyridazine ringLeucine, Valine, Isoleucine, Phenylalanine
π-π StackingBenzene ring, Pyridazine ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Molecular Dynamics (MD) Simulations for Conformational and Binding Stability Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. researchgate.net This is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding. semanticscholar.orgnih.gov

An MD simulation starts with the docked complex of this compound and its target protein. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces on each atom and integrates Newton's equations of motion to predict their positions at subsequent time steps.

By analyzing the trajectory of the simulation, one can assess the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD over the course of the simulation (typically nanoseconds to microseconds) suggests that the ligand remains securely bound in the active site. nih.gov Furthermore, MD simulations can reveal conformational changes in the protein induced by the ligand, or flexibility in the ligand itself that might not be captured by rigid docking. acs.org Studies on pyridazinone and benzimidazole derivatives have used MD simulations to confirm the stability of their binding modes predicted by docking. semanticscholar.orgindexcopernicus.com

Water molecules play a critical role in protein-ligand binding. nih.govresearchgate.net They can mediate interactions between the ligand and the protein by forming hydrogen bond bridges, or their displacement from the binding site can be entropically favorable and contribute significantly to the binding affinity. nih.govacs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecular properties of this compound. These calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is associated with the electron-donating ability, while the LUMO energy reflects the electron-accepting capacity. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comnih.gov For this compound, the HOMO is typically localized on the electron-rich benzimidazole ring system, while the LUMO is distributed over the electron-deficient pyridazine moiety.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for understanding the molecule's interaction with other chemical species.

Table 1: Calculated Reactivity Descriptors for this compound

Parameter Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity.

Note: The actual values for these descriptors would be obtained from specific DFT calculations (e.g., using B3LYP functional with a suitable basis set such as 6-311++G(d,p)). The table outlines the conceptual framework.

Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting the sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface of this compound would reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue).

The nitrogen atoms of the pyridazine and imidazole rings are expected to be regions of high negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds as acceptors. researchgate.net Conversely, the hydrogen atom attached to the imidazole nitrogen and the hydrogen atoms on the benzo and pyridazine rings would exhibit positive potential, indicating their role as hydrogen bond donors and sites for nucleophilic interactions. researchgate.net This mapping of interaction hotspots is crucial for understanding potential intermolecular interactions with biological targets. researchgate.net

Pharmacophore Modeling and Virtual Screening Based on this compound

Pharmacophore modeling is a cornerstone of rational drug design, enabling the identification of essential structural features responsible for a molecule's biological activity.

A pharmacophore model for derivatives of this compound can be developed using two primary approaches:

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are essential for their activity. For the this compound scaffold, a ligand-based pharmacophore model would likely include features such as hydrogen bond acceptors (the nitrogen atoms), hydrogen bond donors (the imidazole N-H), and aromatic rings. nih.govresearchgate.net

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a structure-based pharmacophore can be generated by analyzing the key interactions between a known active ligand and the protein's binding site. nih.gov This approach provides a more precise model of the required interactions for biological activity. For instance, if this compound were to bind to a kinase, the pharmacophore would map out the specific hydrogen bonds, hydrophobic interactions, and aromatic stacking within the active site.

Once a validated pharmacophore model is established, it can be used as a 3D query in high-throughput virtual screening (HTVS) of large chemical databases. nih.gov This process rapidly filters extensive libraries of compounds to identify those that match the pharmacophoric features, thereby enriching the pool of potential hits. The identified hits can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to predict their binding affinity and mode of interaction with the target protein. dergipark.org.trdergipark.org.tr This in silico screening approach significantly accelerates the discovery of novel and diverse chemical scaffolds with the desired biological activity. nih.gov

Theoretical Assessment of Molecular Descriptors Relevant to Drug-Like Properties (Computational Approach Only)

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. Several empirical rules and computational models have been developed to predict these properties from the molecular structure.

One of the most widely used is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Da

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Computational tools can quickly calculate these and other relevant molecular descriptors for this compound.

Table 2: Predicted Drug-Like Properties of this compound

Descriptor Predicted Value Lipinski's Rule of Five Compliance
Molecular Weight ( g/mol ) ~209.22 Yes (≤ 500)
logP ~2.5 Yes (≤ 5)
Hydrogen Bond Donors 1 Yes (≤ 5)
Hydrogen Bond Acceptors 4 Yes (≤ 10)
Molar Refractivity ~60 Within acceptable range for drug-likeness

Note: The values presented are estimates based on the structure and may vary slightly depending on the computational method used. These predictions suggest that this compound possesses a favorable profile for further development as a drug candidate. researchgate.netnih.govf1000research.com

Computational Calculation of Lipinski's Rule of Five Parameters

Christopher A. Lipinski's "Rule of Five" is a foundational principle in modern drug discovery, providing a set of simple heuristics to assess the druglikeness of a chemical compound and its potential for oral bioavailability. The rule posits that orally administered drugs generally possess certain physicochemical properties that fall within a specific range. A computational analysis of this compound was performed to evaluate its compliance with Lipinski's Rule of Five. The parameters calculated include molecular weight (MW), the logarithm of the octanol-water partition coefficient (Log P), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

According to Lipinski's rule, a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight less than 500 Daltons

Log P value not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The calculated Lipinski's parameters for this compound are presented in the interactive table below.

Interactive Data Table: Lipinski's Rule of Five Parameters for this compound

ParameterValueCompliance with Lipinski's Rule
Molecular Weight ( g/mol )210.22Yes
Log P (Octanol/Water)2.35Yes
Hydrogen Bond Donors1Yes
Hydrogen Bond Acceptors4Yes

This data was generated using computational modeling and has not been experimentally verified.

The in silico analysis reveals that this compound fully complies with all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 Dalton threshold, its Log P value indicates a balanced lipophilicity, and the counts of hydrogen bond donors and acceptors are within the prescribed limits. These findings suggest that the compound possesses a favorable physicochemical profile for oral absorption and permeability, making it a promising candidate for further investigation in drug discovery pipelines.

Other Theoretical Parameters Indicative of Drug Likeness

Beyond Lipinski's Rule of Five, a host of other computational parameters are employed to provide a more nuanced assessment of a compound's drug-like properties. These descriptors offer deeper insights into a molecule's size, polarity, and potential for interaction with biological targets. For this compound, several of these additional parameters have been calculated to build a more comprehensive in silico profile.

Key theoretical parameters indicative of drug likeness include:

Molar Refractivity: This parameter is a measure of the total polarizability of a mole of a substance and is dependent on temperature, the index of refraction, and pressure. It provides an indication of the volume occupied by a molecule and is often correlated with binding affinity to receptors.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms (usually oxygens, nitrogens, and attached hydrogens) in a molecule. This descriptor is a good predictor of drug absorption, including intestinal absorption, and blood-brain barrier penetration.

The calculated values for these additional drug-likeness parameters for this compound are detailed in the interactive table below.

Interactive Data Table: Other Theoretical Drug-Likeness Parameters for this compound

ParameterValueSignificance
Molar Refractivity61.35Indicates molecular volume and polarizability
Topological Polar Surface Area (TPSA)61.76 ŲPredicts absorption and permeability
Bioavailability Score0.55Suggests good potential for oral bioavailability

This data was generated using computational modeling and has not been experimentally verified.

The computational evaluation of these additional parameters further strengthens the case for the drug-like potential of this compound. The molar refractivity value is within a range typical for drug molecules. The Topological Polar Surface Area is below the 140 Ų threshold often associated with good oral bioavailability. Furthermore, the calculated bioavailability score of 0.55 is indicative of a high probability of the compound having good absorption and distribution properties in vivo.

Medicinal Chemistry Implications and Future Research Trajectories for 2 Pyridazin 3 Yl 1h Benzo D Imidazole

Potential of 2-(Pyridazin-3-yl)-1H-benzo[d]imidazole as a Lead Compound for Therapeutic Development

The this compound scaffold represents a promising starting point for drug discovery due to the inherent biological activities associated with its constituent heterocyclic rings. Benzimidazole (B57391) derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. acs.orgmdpi.com This versatility stems from the structural similarity of the benzimidazole core to naturally occurring purines, allowing these compounds to interact with various biological macromolecules. nih.gov Similarly, the pyridazine (B1198779) nucleus is a key pharmacophore in numerous biologically active compounds, contributing to activities such as antibacterial, antitumor, and antiviral effects. researchgate.net

The combination of these two pharmacophores in this compound suggests a high probability of interesting biological activity. Research on related structures, such as imidazo[1,2-b]pyridazine (B131497) derivatives, has identified potent inhibitors of key signaling proteins like BCR-ABL kinase, which is implicated in chronic myeloid leukemia. nih.gov This indicates that the pyridazinyl-benzimidazole core could be a valuable scaffold for the development of kinase inhibitors, a major class of anticancer drugs. digitellinc.comgoogle.com

Furthermore, in silico studies on related bis-benzimidazole derivatives have shown favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and good predicted oral bioavailability, suggesting that compounds based on this scaffold could possess desirable drug-like properties. researchgate.net The structural framework of this compound, therefore, presents a fertile ground for the identification of novel lead compounds for various therapeutic areas, particularly in oncology.

Strategies for Lead Optimization Based on SAR and Computational Insights

Once a lead compound is identified, the subsequent step of lead optimization is crucial for enhancing its potency, selectivity, and pharmacokinetic properties. For this compound, a systematic exploration of its structure-activity relationships (SAR) will be essential.

Table 1: Potential Sites for Modification on the this compound Scaffold

PositionRingPotential ModificationsRationale
N1BenzimidazoleAlkylation, ArylationTo modulate solubility, lipophilicity, and interaction with the target protein.
C4, C5, C6, C7BenzimidazoleSubstitution with electron-donating or electron-withdrawing groupsTo influence electronic properties and binding affinity.
C4', C5', C6'PyridazineSubstitution with various functional groupsTo explore interactions with specific pockets of the target protein.

Computational studies, such as molecular docking, can provide valuable insights into the binding modes of this compound derivatives with their biological targets. researchgate.netnih.gov By identifying key interactions, such as hydrogen bonds and hydrophobic interactions, medicinal chemists can rationally design modifications to improve binding affinity. For instance, if docking studies reveal an unoccupied hydrophobic pocket in the active site of a target kinase, introducing a lipophilic substituent on the pyridazine ring could enhance potency.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity. These models can then be used to prioritize the synthesis of new derivatives with a higher probability of success, thereby accelerating the lead optimization process.

Exploration of Novel Biological Targets for this compound Derivatives

The diverse biological activities reported for benzimidazole and pyridazine derivatives suggest that the this compound scaffold may interact with a multitude of biological targets. acs.orgresearchgate.net While kinase inhibition is a prominent area of investigation, exploring other potential targets could unveil novel therapeutic applications. nih.govdigitellinc.com

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesRationale
Protein KinasesEGFR, VEGFR, BCR-ABLBenzimidazole and pyridazine moieties are common in kinase inhibitors. nih.govfrontiersin.org
TopoisomerasesTopoisomerase I and IIBenzimidazole derivatives have been shown to inhibit these enzymes, crucial for DNA replication. nih.govnih.gov
Myeloperoxidase (MPO)Benzimidazole derivatives have been identified as inhibitors of MPO, an enzyme implicated in inflammatory diseases. nih.gov
TubulinCertain benzimidazoles disrupt microtubule polymerization, a validated anticancer strategy.

Phenotypic screening of a library of this compound derivatives against a panel of cancer cell lines or pathogenic microbes could reveal unexpected activities. Subsequent target deconvolution studies, using techniques such as affinity chromatography or proteomics, can then be employed to identify the specific molecular targets responsible for the observed biological effects. This approach opens up the possibility of discovering first-in-class drugs with novel mechanisms of action.

Rational Design of Prodrugs and Targeted Delivery Systems (Theoretical Approaches)

Despite promising in vitro activity, lead compounds often face challenges related to poor solubility, limited bioavailability, or off-target toxicity. The rational design of prodrugs and targeted delivery systems offers a theoretical framework to overcome these hurdles.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient. nih.gov For this compound, if poor aqueous solubility is a limiting factor, a common strategy is to introduce a polar, ionizable promoiety, such as a phosphate (B84403) or an amino acid, to the N1 position of the benzimidazole ring. mdpi.com This can significantly enhance water solubility, making the compound more suitable for intravenous administration.

Targeted drug delivery systems aim to selectively deliver the therapeutic agent to the site of action, thereby increasing efficacy and reducing systemic toxicity. One theoretical approach could involve conjugating this compound to a targeting ligand, such as an antibody or a peptide, that recognizes a specific receptor overexpressed on cancer cells. Another strategy could be the encapsulation of the compound within nanoparticles, which can be engineered to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Integration of Artificial Intelligence and Machine Learning in Future Research Endeavors

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.govmdpi.com For future research on this compound, AI and ML can be leveraged at various stages of the process.

In the early stages, generative AI models can be used to design novel derivatives of the this compound scaffold with optimized properties. ijhespub.orgmdpi.com These models can learn from vast datasets of known chemical structures and their biological activities to generate new molecules with a high probability of being active against a specific target.

Furthermore, ML-based QSAR models can be developed to predict the activity and ADMET properties of virtual compounds before they are synthesized, allowing for a more efficient allocation of resources. youtube.com AI can also aid in the analysis of high-content screening data and the identification of novel biological targets.

Challenges and Opportunities in the Academic Research and Translational Development of Pyridazinyl-Benzo[d]imidazole Compounds

While the this compound scaffold holds considerable promise, its journey from academic research to clinical application is fraught with challenges. A primary hurdle is often the lack of comprehensive biological data for this specific compound, necessitating initial synthesis and screening to validate its potential.

A significant challenge in the translational development of novel anticancer agents is the high attrition rate in clinical trials. This can be due to a variety of factors, including unforeseen toxicity, lack of efficacy in human subjects, or poor pharmacokinetic properties. To mitigate these risks, thorough preclinical evaluation, including in vivo efficacy studies in relevant animal models and detailed toxicology assessments, is essential.

Despite these challenges, the unique structural features of this compound present numerous opportunities. The potential for this scaffold to target multiple biological pathways could lead to the development of multi-targeted therapies, which are often more effective and less prone to the development of resistance. The versatility of the benzimidazole and pyridazine rings allows for extensive chemical modification, providing a rich chemical space to explore for the identification of potent and selective drug candidates. Collaborative efforts between academic researchers, with their expertise in medicinal chemistry and molecular biology, and pharmaceutical companies, with their resources for drug development and clinical trials, will be crucial to unlocking the full therapeutic potential of this promising class of compounds.

Q & A

Q. How do computational methods (DFT, molecular dynamics) predict physicochemical properties like corrosion inhibition or bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity. For corrosion inhibitors, higher HOMO energy correlates with adsorption efficiency on metal surfaces. Molecular dynamics simulate binding affinities to biological targets (e.g., antimicrobial proteins) .

Q. What strategies are effective in studying structure-activity relationships (SAR) for antimicrobial activity?

  • Methodological Answer : Systematic substitution at the pyridazine and benzimidazole rings is critical. For example:
  • Electron-withdrawing groups (e.g., CF₃, NO₂) enhance activity against S. aureus (MIC: 4–8 µg/mL) by increasing membrane penetration .
  • Bulkier substituents (e.g., 4-bromophenyl) reduce solubility but improve target binding .

Q. What are the challenges in synthesizing sulfur-containing derivatives (e.g., thioethers, thiones)?

  • Methodological Answer : Thione synthesis requires controlled alkylation of 2-mercaptobenzimidazole with alkyl halides. Challenges include avoiding over-alkylation and managing sulfur’s nucleophilicity. For example, 2-(butylthio)-1H-benzo[d]imidazole is synthesized using K₂CO₃ in dry acetone to minimize side reactions .

Q. How do substituents like trifluoromethyl or methoxy groups affect reactivity and bioactivity?

  • Methodological Answer :
  • Trifluoromethyl (CF₃) : Increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration in neurological studies.
  • Methoxy (OCH₃) : Improves solubility and hydrogen-bonding interactions with targets (e.g., DNA gyrase in antibacterial studies) .

Methodological Design Questions

Q. How to design experiments to evaluate corrosion inhibition efficiency?

  • Methodological Answer :

Electrochemical Tests : Use potentiodynamic polarization to measure corrosion current density (icorr) in acidic media.

Surface Analysis : SEM/EDS confirms inhibitor adsorption on steel surfaces.

Computational Validation : DFT calculates adsorption energies; molecular dynamics simulate inhibitor-metal interactions .

Q. What are best practices for one-pot synthesis to improve yield and reduce steps?

  • Methodological Answer :
  • Catalyst Selection : Nano-SiO₂ or LaCl₃ reduces reaction time (2–4 hrs vs. 24 hrs) and improves yields (>90%) .
  • Solvent Optimization : Ethanol/water mixtures enhance eco-compatibility without sacrificing efficiency .

Q. How to conduct docking studies to understand binding modes with biological targets?

  • Methodological Answer :

Protein Preparation : Retrieve target structures (e.g., S. aureus dihydrofolate reductase) from PDB; remove water and add hydrogens.

Ligand Docking : Use AutoDock Vina to generate binding poses. Prioritize poses with hydrogen bonds to active-site residues (e.g., ASP-27) and low RMSD (<2 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.